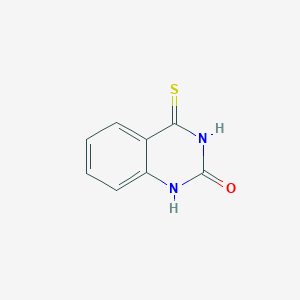

4-Sulfanylquinazolin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

4-sulfanylidene-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-9-6-4-2-1-3-5(6)7(12)10-8/h1-4H,(H2,9,10,11,12) |

InChI Key |

FQCDJLRGAZOBLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)NC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Sulfanylquinazolin 2 Ol and Its Analogs

Cyclization Approaches for Quinazolinone Ring System Formation

The formation of the quinazolinone ring is a critical step in the synthesis of 4-Sulfanylquinazolin-2-ol and its analogs. Various cyclization strategies have been developed, with the reaction of anthranilic acid derivatives and isothiocyanates being a prominent and versatile method.

Reactions Involving Anthranilic Acid Derivatives and Isothiocyanates

A widely employed and efficient method for the synthesis of the quinazolinone core involves the reaction of anthranilic acid or its derivatives with isothiocyanates. This approach can be executed through either a one-pot reaction or a multi-step procedure involving the isolation of a thiourea intermediate. These methods primarily yield the isomeric 2-sulfanylquinazolin-4(3H)-one scaffold, which is structurally related to the target compound.

One-pot syntheses offer an efficient and streamlined approach to 2-mercapto-3-substituted-quinazolin-4-ones. This is typically achieved by refluxing a mixture of an appropriate anthranilic acid, an isothiocyanate, and a base such as triethylamine in a suitable solvent like ethanol. mdpi.com This method allows for the direct formation of the quinazolinone ring system without the need to isolate intermediates, making it a time- and resource-effective strategy. Green chemistry approaches have also been explored, utilizing deep eutectic solvents (DESs) like choline (B1196258) chloride:urea as both the solvent and catalyst, offering an environmentally benign alternative to traditional solvents and catalysts. nih.govresearchgate.net

A variety of substituted anthranilic acids and isothiocyanates can be used in this one-pot reaction, allowing for the generation of a diverse library of quinazolinone derivatives. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product.

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| Anthranilic acid | Phenyl isothiocyanate | Triethylamine/Ethanol | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Good | mdpi.com |

| 5-Fluoroanthranilic acid | Arylisothiocyanate | Triethylamine/Ethanol | 5-Fluoro-2-sulfanylquinazolin-4(3H)-one derivatives | Not specified | mdpi.com |

| Anthranilic acid | 3-Methoxyphenyl isothiocyanate | Choline chloride:urea (DES) | 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | Good | researchgate.net |

Table 1: Examples of One-Pot Synthesis of 2-Sulfanylquinazolin-4(3H)-one Derivatives

Alternatively, the synthesis of the 2-sulfanylquinazolin-4(3H)-one ring system can be performed in a stepwise manner, which allows for the isolation and characterization of the intermediate thiourea derivative. In this approach, an anthranilic acid derivative is first reacted with an isothiocyanate to form an N-(2-carboxyphenyl)-N'-substituted thiourea. nih.gov This intermediate is then cyclized in a subsequent step, often under acidic or basic conditions, to yield the final quinazolinone product.

This multi-step approach can be advantageous when the one-pot reaction is not efficient or when purification of the final product is challenging. It also provides an opportunity to modify the thiourea intermediate before cyclization, leading to a wider range of derivatives. For instance, 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide was synthesized by reacting anthranilic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide in the presence of triethylamine in ethanol. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Anthranilic acid, 4-(2-isothiocyanatoethyl)benzenesulfonamide | Triethylamine, Ethanol, Heat | 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | nih.gov |

| 2 | Isolated Thiourea Intermediate | Acid or Base | 2-Sulfanylquinazolin-4(3H)-one derivative | nih.gov |

Table 2: General Scheme for Multi-Step Synthesis via a Thiourea Intermediate

Alternative Cyclization Pathways for 2-Sulfanylquinazolinone Cores

While the reaction of anthranilic acid with isothiocyanates is a common route, alternative pathways to the quinazolinone core exist. One such strategy involves the use of 2,4-dichloroquinazoline as a versatile starting material. This intermediate can be synthesized from anthranilic acid through a two-step process involving reaction with potassium cyanate to form 2,4-quinazolinedione, followed by chlorination with a reagent like phosphorus oxychloride. google.com

The resulting 2,4-dichloroquinazoline possesses two reactive sites that can be selectively functionalized. Although not explicitly detailed for the synthesis of this compound, it is conceivable that a selective reaction at the C4 position with a sulfur nucleophile, followed by hydrolysis or displacement of the chlorine at the C2 position to introduce a hydroxyl group, could provide a viable route to the target molecule. This approach offers a different retrosynthetic disconnection and allows for the introduction of the sulfanyl (B85325) and hydroxyl groups in a controlled manner.

Other synthetic methods for the quinazolinone skeleton include the Niementowski reaction, which involves the condensation of anthranilic acid with amides, and various metal-catalyzed and microwave-assisted reactions. nih.govacgpubs.org These methods, while not directly yielding sulfanylated products, could potentially be adapted by using appropriate sulfur-containing starting materials or by subsequent functionalization of the quinazolinone core.

Functionalization and Derivatization Strategies at the Sulfanyl Group

The sulfanyl group at the 2-position of the quinazolin-4(3H)-one ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities. The most common derivatization strategy is S-alkylation or S-arylation, which involves the reaction of the 2-mercaptoquinazolinone with various electrophiles.

This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF. A wide range of alkyl and aryl halides can be employed as electrophiles, leading to the formation of S-substituted derivatives. nih.govdovepress.com For example, 2-mercapto-3-substituted-quinazolin-4-ones have been reacted with ethyl bromoacetate to yield the corresponding S-alkylated esters. mdpi.com This functionalization allows for the introduction of various side chains and pharmacophores, which can be tailored to interact with specific biological targets.

The reactivity of the sulfanyl group also allows for its incorporation into more complex heterocyclic systems. The resulting thioether linkage can influence the lipophilicity, electronic properties, and conformational flexibility of the molecule, all of which can have a significant impact on its pharmacological profile.

| Starting Material | Electrophile | Base/Solvent | Product | Reference |

| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | Alkyl/Aralkyl halides | K2CO3/Acetone | 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | nih.gov |

| 2-Mercapto-3-substituted-quinazolin-4-ones | Ethyl bromoacetate | Not specified | 2-((3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetates | mdpi.com |

| 2-Mercaptoquinazolin-4(3H)-one derivatives | Chloroethyl urea derivatives | K2CO3/DMF | Quinazolin-4(3H)-ones bearing a urea functionality | dovepress.com |

Table 3: Examples of Functionalization at the Sulfanyl Group

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom of 2-mercaptoquinazolin-4(3H)-one is readily modified through S-alkylation and S-acylation reactions. These transformations are fundamental for introducing a variety of substituents at the sulfur center, effectively creating thioether (sulfide) or thioester linkages.

S-alkylation is commonly achieved by reacting the parent compound with various organohalogen reagents. researchgate.net The reaction typically proceeds by treating 2-mercaptoquinazolin-4(3H)-one with alkyl, benzyl, or allyl halides in the presence of a base. researchgate.nettandfonline.com For instance, the reaction with different benzyl bromides in acetone using anhydrous potassium carbonate (K₂CO₃) as the base yields the corresponding S-benzylated products. nih.govmdpi.com This straightforward approach allows for the introduction of diverse aryl moieties.

Phase-transfer catalysis (PTC) offers an efficient method for S-alkylation under mild conditions. researchgate.net Using tetrabutylammonium bromide (TBAB) as a catalyst in a solid/liquid system (e.g., dioxane/anhydrous K₂CO₃) at room temperature, 2-mercaptoquinazolin-4(3H)-one reacts exclusively with mono-halogenated reagents like ethyl bromide and allyl bromide to afford S-monoalkylated products. researchgate.net This method is also effective for creating more complex structures; for example, reaction with dihalogen reagents like 1,2-dibromoethane under PTC conditions can lead to cycloalkylation, forming fused heterocyclic systems such as 2,3-dihydro-5H- nih.govresearchgate.netthiazolo[2,3-b]quinazolin-5-one. researchgate.net

Ultrasonic irradiation has also been employed as an effective technique to promote S-alkylation, significantly reducing reaction times and improving yields. tandfonline.com The S-alkylation of 3-(naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with various alkyl halides in the presence of potassium carbonate and DMF proceeded in excellent yields (88–98%) within just 10 minutes under sonication. tandfonline.com

While less common in the reviewed literature, S-acylation involves the reaction of the sulfanyl group with acylating agents, such as acyl chlorides or anhydrides, to form thioesters. This reaction follows a similar nucleophilic substitution mechanism. Protein S-acylation is a known reversible lipid modification of cysteine residues, highlighting the biological relevance of such thioester linkages. nih.gov

Table 1: Examples of S-Alkylation Reactions of 2-Mercaptoquinazolin-4(3H)-one Derivatives

| Starting Material | Alkylating Agent | Base / Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-(Aryl)-2-mercaptoquinazolin-4(3H)-one | Substituted benzyl bromide | K₂CO₃ | Acetone, stir, 10h | 3-(Aryl)-2-(benzylthio)quinazolin-4(3H)-one | nih.govmdpi.com |

| 2-Mercaptoquinazolin-4(3H)-one | Ethyl bromide | K₂CO₃ / TBAB (PTC) | Dioxane, 25°C, 2-4h | 2-(Ethylthio)quinazolin-4(3H)-one | researchgate.net |

| 2-Mercaptoquinazolin-4(3H)-one | 1,2-Dibromoethane | K₂CO₃ / TBAB (PTC) | Dioxane, 25°C, 2-4h | 2,3-Dihydro-5H- nih.govresearchgate.netthiazolo[2,3-b]quinazolin-5-one | researchgate.net |

| 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Alkyl halide | K₂CO₃ | DMF, Ultrasonic irradiation, 10 min | 2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | tandfonline.com |

Formation of Sulfides, Sulfoxides, and Sulfones from the Sulfanyl Moiety

The sulfide derivatives obtained from S-alkylation serve as precursors for further oxidation to sulfoxides and sulfones. These higher oxidation states of sulfur are important pharmacophores that can alter the electronic properties and hydrogen bonding capabilities of the molecule. The oxidation of sulfides is a well-established transformation in organic chemistry, with various reagents available to control the extent of oxidation. organic-chemistry.orgresearchgate.net

Controllable oxidation allows for the selective synthesis of either the sulfoxide or the sulfone. rsc.org Common oxidizing agents include hydrogen peroxide (H₂O₂), often in acetic acid, which can oxidize sulfides to the corresponding sulfones. core.ac.ukmdpi.com Milder reagents, such as m-chloroperoxybenzoic acid (m-CPBA), are often used for the selective oxidation of sulfides to sulfoxides. core.ac.uk Other modern reagents like N-fluorobenzenesulfonimide (NFSI) have been developed for the switchable synthesis of sulfoxides or sulfones, where the outcome is controlled simply by varying the reagent loading in water. rsc.org

The general pathway involves the initial oxidation of the sulfide to a sulfoxide, which can then be isolated or further oxidized to the corresponding sulfone. The choice of oxidant and reaction conditions is crucial for achieving the desired product selectively. organic-chemistry.orgrsc.org For example, urea-hydrogen peroxide is an inexpensive and stable reagent used for the efficient oxidation of sulfides to both sulfoxides and sulfones. organic-chemistry.org

Table 2: General Oxidation of Sulfides to Sulfoxides and Sulfones

| Transformation | Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Sulfide to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Controlled stoichiometry | Sulfoxide | core.ac.uk |

| Sulfide to Sulfoxide/Sulfone | N-Fluorobenzenesulfonimide (NFSI) | H₂O, variable NFSI loading | Sulfoxide or Sulfone | rsc.org |

| Sulfide to Sulfone | Hydrogen peroxide (H₂O₂) | Acetic acid | Sulfone | core.ac.uk |

| Sulfide to Sulfoxide/Sulfone | Urea-hydrogen peroxide | Solid state | Sulfoxide or Sulfone | organic-chemistry.org |

Nucleophilic and Electrophilic Transformations at Sulfur

Beyond S-alkylation, the sulfur atom in this compound and its derivatives can participate in other nucleophilic and electrophilic reactions. As a nucleophile, the thiolate anion of 2-mercaptoquinazolin-4(3H)-one is the key reactive species in the aforementioned alkylation and acylation reactions.

Transformations involving nucleophilic attack at the sulfur center are more common for its higher oxidation state derivatives. For instance, sulfoxides can be activated to form sulfonium species. In the Pummerer reaction, activated sulfoxides with an adjacent α-proton can undergo rearrangement to form α-substituted sulfides. nih.gov If the sulfoxide is attached to an aromatic system, nucleophiles can attack the ring in an "aromatic Pummerer reaction," leading to functionalization of the quinazolinone core. nih.gov Nucleophilic substitution can also occur directly at a tetracoordinate sulfonyl sulfur (in a sulfone), typically proceeding via an Sₙ2-type or an addition-elimination mechanism depending on the substrate and nucleophile. nih.gov

Electrophilic transformations at the divalent sulfur atom can occur, for example, in the formation of disulfide bonds through oxidation. While not extensively detailed for this specific scaffold in the provided sources, it represents a fundamental reaction of thiols.

Modification of the Quinazolinone Core

In addition to modifying the sulfanyl group, the quinazolinone ring system itself is amenable to a variety of synthetic transformations, allowing for the introduction of diverse functionalities on both the benzene (B151609) and pyrimidine (B1678525) rings. chim.it

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene portion of the quinazolinone ring can undergo electrophilic aromatic substitution (SₑAr), a class of reactions that includes nitration, halogenation, and sulfonation. nih.govwikipedia.org The position of substitution is directed by the existing substituents on the ring. For the 4(3H)-quinazolinone scaffold, electrophilic attack, such as nitration, typically occurs at the 6-position. nih.gov However, the presence of an ortho-directing group at the 7-position can also lead to the formation of an 8-nitrated product. nih.gov Structure-activity relationship studies have shown that the introduction of halogen atoms at the 6 and 8 positions can significantly enhance the biological activities of quinazolinone derivatives. nih.gov

Nucleophilic Aromatic Substitution at Other Ring Positions

Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing the quinazolinone core, particularly on the pyrimidine ring, which is electron-deficient. chim.itlibretexts.org This reaction is highly effective when a good leaving group, such as a halogen, is present at an activated position. The C4 position of the quinazoline (B50416) ring is particularly susceptible to nucleophilic attack. nih.govresearchgate.net For instance, in 2,4-dichloroquinazoline precursors, a wide variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, consistently and regioselectively substitute the chlorine atom at the 4-position. nih.gov

While the starting compound is this compound, the principles of SₙAr are broadly applicable. The hydroxyl group at the 2-position (in the -ol tautomer) can be converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov This 2-chloro intermediate can then react with various nucleophiles to introduce diversity at the C2 position. rsc.org Similarly, SₙAr reactions can occur at other positions on the benzene ring if it is sufficiently activated by strong electron-withdrawing groups, such as nitro groups. For example, the nitro groups of 5,7-dinitroquinazoline-4-one can be displaced by amines. rsc.org

Introduction of Diverse Chemical Functionalities

The development of modern synthetic methods has greatly expanded the toolbox for functionalizing the quinazoline scaffold. chim.it Beyond classical SₑAr and SₙAr reactions, techniques like C-H functionalization and cross-coupling reactions have emerged as highly efficient strategies. chim.itmdpi.com These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the quinazolinone core, often with high regioselectivity. The ability to introduce diverse heterocyclic moieties and other functional groups onto the quinazolinone backbone is crucial for drug discovery, as it enables the synthesis of hybrid molecules that combine multiple pharmacophores into a single structure. nih.gov This molecular hybridization approach is a key strategy for developing new therapeutic agents with improved potency and novel mechanisms of action. nih.gov

Green Chemistry Approaches in Sulfanylquinazolinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. The synthesis of sulfanylquinazolinones has benefited from these approaches through the use of alternative energy sources, environmentally benign solvent systems, and the reduction or elimination of hazardous catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave technology to the synthesis of quinazolinone derivatives has been shown to be highly effective. frontiersin.org

In the context of sulfanylquinazolinone synthesis, microwave-assisted methods have been successfully employed for the cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates. For instance, the synthesis of 3-aryl-2-thio-quinazolinones has been achieved under both solvent and solvent-free microwave conditions, with the solvent-free approach significantly shortening reaction times from 20-30 minutes to a mere 2-3 minutes. nih.gov

A study on the synthesis of 2-mercaptoquinazolin-4(3H)-ones in deep eutectic solvents (DESs) showed that microwave-induced synthesis, while less effective than ultrasonication in that specific study, still provided a viable green alternative to conventional heating. mdpi.com The yields for microwave-assisted synthesis in a choline chloride:urea (1:2) DES ranged from 13% to 49%. mdpi.com

| Starting Materials | Product | Conditions | Yield (%) | Reference |

| Anthranilic acid, Thio carbamate salt of anilines | 3-Aryl 2-thioderivatives of quinazolinone | Microwave, Solvent-free, 2-3 min | Good | nih.gov |

| Anthranilic acid, Phenyl isothiocyanate | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Microwave, Choline chloride:urea (1:2) DES, 80°C, 15-60 min | 13-49 | mdpi.com |

| 2-Iodobenzoic acid, Acetamidine hydrochloride | 2-Methylquinazolin-4(3H)-one | FeCl3, Cs2CO3, H2O, Microwave, 120°C, 30 min | 78 | sci-hub.cat |

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free reactions or the use of green solvents is a key area of green chemistry research.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product isolation. Several quinazolinone syntheses have been successfully conducted under solvent-free conditions, frequently in conjunction with microwave irradiation to provide the necessary energy for the reaction. nih.gov For example, the reaction of o-aminobenzophenone with aryl isothiocyanates under thermal, solvent-free, and catalyst-free conditions provides 4-phenyl-4-hydroxyquinazolin-2-thiones in nearly quantitative yields. rsc.org

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional organic solvents. mdpi.com They are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol, or sugars) and exhibit properties such as low volatility, high thermal stability, and biodegradability. mdpi.com

In the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, DESs have been shown to act as both the solvent and a catalyst. A study comparing various choline chloride-based DESs found that a 1:2 molar ratio of choline chloride to urea was the most effective medium for the reaction of anthranilic acid and phenyl isothiocyanate, yielding the desired product. mdpi.comresearchgate.netnih.gov The yields were found to be moderate to good, even with simple stirring, and were further influenced by the energy input method (conventional heating vs. microwave vs. ultrasound). mdpi.com

| DES Composition (Molar Ratio) | Hydrogen Bond Donor | Yield (%) of 2-Mercapto-3-phenylquinazolin-4(3H)-one | Reference |

| Choline chloride:Urea (1:2) | Urea | 37 | mdpi.com |

| Choline chloride:Glycerol (1:2) | Glycerol | 29 | mdpi.com |

| Choline chloride:D-Glucose (1:1) | D-Glucose | 21 | mdpi.com |

| Choline chloride:D-Fructose (1:1) | D-Fructose | 19 | mdpi.com |

| Choline chloride:Sucrose (1:1) | Sucrose | 16 | mdpi.com |

Catalyst-Free Methods:

The development of catalyst-free synthetic methods is highly desirable as it simplifies reaction procedures, reduces costs, and avoids potential contamination of the final product with residual metal catalysts. Several catalyst-free approaches for the synthesis of quinazolinone derivatives have been reported. For instance, the thermal reaction of o-aminobenzophenone with aryl isothiocyanates proceeds efficiently without a catalyst to yield 4-phenyl-4-hydroxyquinazolin-2-thiones. rsc.org Another example is the reaction of 2-aminobenzamides and styrenes under metal- and catalyst-free conditions to produce quinazolin-4(3H)-ones, highlighting a sustainable and cost-effective approach. mdpi.com

Organocatalytic Methods:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, offering a green alternative to metal-based catalysts. nih.govresearchgate.net Various organocatalysts have been employed for the synthesis of quinazolinones.

Basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (DMAP) have been utilized in the synthesis of quinazolinones. frontiersin.org For example, DABCO can catalyze the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to form quinazolinones. frontiersin.org

Acidic organocatalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have also been successfully used. frontiersin.org p-TSA has been employed in the grinding-assisted synthesis of diverse quinazolinone derivatives, while TFA can promote the assembly of 2-aryl(alkyl)-quinazolin-4(3H)-ones from anthranilamides and ketoalkynes. frontiersin.org

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Basic Organocatalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Oxidative cyclization | frontiersin.org |

| Basic Organocatalyst | 4-dimethylaminopyridine (DMAP) | One-pot synthesis of quinazolin-2,4-diones | frontiersin.org |

| Acidic Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Grinding-assisted synthesis | frontiersin.org |

| Acidic Organocatalyst | Trifluoroacetic acid (TFA) | Cyclization via C-C triple bond cleavage | frontiersin.org |

Flow Chemistry and Scale-Up Considerations for Laboratory Research

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for process intensification, safety, and scalability. mtak.huresearchgate.net In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt

The application of flow chemistry to the synthesis of heterocyclic compounds, including quinazolinones, is a growing area of research. springerprofessional.de The enhanced heat and mass transfer in microreactors can lead to higher yields, shorter reaction times, and improved selectivity. mdpi.com Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing safety risks. mtak.hu

For the synthesis of this compound and its analogs, a flow process could involve pumping a solution of the starting materials (e.g., an anthranilic acid derivative and a thiourea equivalent) through a heated reactor coil. The product stream would then be collected continuously. This approach allows for the rapid optimization of reaction conditions by simply varying the flow rates and temperature.

Scale-Up Considerations:

Scaling up a chemical synthesis from the laboratory to a larger scale can be challenging with batch processes due to issues with heat transfer, mixing, and safety. Flow chemistry provides a more straightforward path to scale-up. researchgate.net Instead of using larger reactors, which can alter the reaction parameters, scaling up in flow is typically achieved by running the system for a longer period or by "numbering up," which involves running multiple reactors in parallel. nih.gov

A successful gram-scale synthesis of pyrazolo-[1,5-c]quinazolinone derivatives has been demonstrated, showcasing the potential for scaling up these types of heterocyclic syntheses. nih.gov While specific examples for the scaled flow synthesis of this compound are not yet prevalent in the literature, the principles and successes observed for other quinazolinone and heterocyclic syntheses suggest that flow chemistry is a promising approach for its larger-scale production in a laboratory setting. researchgate.net The ability to telescope reaction steps, where the output of one reactor is fed directly into the next, further enhances the efficiency and sustainability of this approach for multi-step syntheses. uc.pt

Chemical Reactivity and Transformation Mechanisms of the Sulfanylquinazolinone Scaffold

Tautomerism and Isomerism in Sulfanylquinazolinone Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key feature of the 4-sulfanylquinazolin-2-ol system. This phenomenon significantly influences the molecule's chemical properties and reactivity.

The this compound molecule exhibits a prominent thiol-thione tautomerism. This involves the migration of a proton between the sulfur atom and a nitrogen atom within the quinazolinone ring. The equilibrium exists between the 4-sulfanyl-2-hydroxyquinazoline (thiol-enol) form and its tautomeric counterpart, the 4-thioxo-1,2,3,4-tetrahydroquinazolin-2-one (thione-keto) form. While the "this compound" nomenclature points to the thiol form, in many contexts, the thione form is found to be the more stable tautomer, particularly in the solid state. researchgate.net This relationship is analogous to the well-studied keto-enol tautomerism observed in related hydroxy-substituted quinolinones. researchgate.netresearchgate.net The stability of the thione tautomer is often attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds in the alternative forms.

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding chemical environment, particularly the solvent and pH. frontiersin.org

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions. For instance, studies on analogous hydroxy-quinolone systems have shown that polar solvents like water and dimethyl sulfoxide (DMSO) tend to favor the keto (and by extension, the thione) form. researchgate.net This is because the more polar thione-keto form can engage in stronger intermolecular interactions with polar solvent molecules.

pH Effects: The pH of the solution can also shift the equilibrium by altering the protonation state of the molecule. frontiersin.org In acidic conditions, protonation of the nitrogen or sulfur atoms can occur, favoring specific tautomeric forms. Conversely, in basic conditions, deprotonation can lead to the formation of an anionic species (a thiolate), which can then be protonated at different sites depending on the reaction conditions, thereby influencing the observed tautomeric ratio upon neutralization.

Redox Chemistry of the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl group is redox-active, meaning it can readily participate in oxidation and reduction reactions. This reactivity allows for the transformation of the sulfanyl group into a variety of other sulfur-containing functional groups.

The sulfanyl group (-SH) is susceptible to oxidation by various oxidizing agents. The oxidation state of the sulfur can be progressively increased, leading to several key functional groups.

Disulfides: Mild oxidation of this compound can lead to the formation of a disulfide-linked dimer, bis(2-hydroxyquinazolin-4-yl) disulfide. This reaction involves the coupling of two sulfanyl-containing molecules with the removal of two hydrogen atoms.

Sulfinic and Sulfonic Acids: Stronger oxidation conditions can convert the sulfanyl group into sulfinic acids (-SO₂H) and subsequently to sulfonic acids (-SO₃H). For example, the reaction of a related cyclic thioamide with hydrogen peroxide has been shown to proceed through the oxidation of the sulfanyl group to a sulfonic acid derivative. mdpi.com These highly oxidized sulfur functional groups significantly alter the electronic properties and solubility of the quinazolinone scaffold.

Table 1: Oxidation Products of the Sulfanyl Group

| Starting Functional Group | Oxidizing Agent Strength | Resulting Functional Group | Product Class |

| Sulfanyl (-SH) | Mild | Disulfide (-S-S-) | Disulfide |

| Sulfanyl (-SH) | Moderate | Sulfinic Acid (-SO₂H) | Sulfinic Acid |

| Sulfanyl (-SH) | Strong | Sulfonic Acid (-SO₃H) | Sulfonic Acid |

While the oxidation of the sulfanyl group is more commonly explored, reduction reactions are also chemically significant. The disulfide bond in bis(2-hydroxyquinazolin-4-yl) disulfide can be cleaved by reducing agents to regenerate the parent sulfanyl compound. Furthermore, more oxidized forms like sulfinic and sulfonic acids can potentially be reduced back to the sulfanyl group, although this typically requires stronger reducing agents and more forcing conditions. Reduction of the quinazolinone ring itself, for instance using platinum oxide, can lead to saturation of the benzene (B151609) portion of the scaffold. nih.gov

Nucleophilic and Electrophilic Reactivity of the Quinazolinone Nitrogen Atoms

The quinazolinone ring system contains two nitrogen atoms (at positions 1 and 3) whose reactivity is a cornerstone of the scaffold's chemistry. nih.gov The presence of lone pairs of electrons makes them potential nucleophiles, while their involvement in the aromatic system and proximity to electron-withdrawing groups also influences their susceptibility to electrophilic attack.

Nucleophilic Reactivity: The nitrogen atoms can act as nucleophiles, attacking various electrophiles. Alkylation and acylation reactions are common, leading to substitution at the N1 or N3 position. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the specific tautomeric form present. Studies on related quinazolinone systems show that reactions with electrophiles like alkyl halides often result in N-substituted derivatives. mdpi.com This nucleophilicity is fundamental to building more complex molecules from the basic quinazolinone scaffold.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information available regarding the chemical reactivity and transformation mechanisms of the compound This compound within the scope of the requested outline.

Extensive searches were conducted to find data on the following topics specifically for this compound:

Ring-Opening and Ring-Closing Reactions of the Quinazolinone Heterocycle

Reaction Kinetics and Mechanistic Studies of Key Transformations

Investigation of Reaction Intermediates

Transition State Analysis

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict constraints of the provided subject and outline. Any attempt to do so would involve extrapolation from other compounds, which would violate the core instruction to focus solely on "this compound".

Theoretical and Computational Chemistry Studies of 4 Sulfanylquinazolin 2 Ol and Analogs

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For quinazoline (B50416) derivatives, these methods have been instrumental in understanding their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices.

Studies on analogous quinazoline derivatives have frequently employed the B3LYP functional with basis sets such as 6-311G(d,p) and 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. For instance, in a study of N-alkylated(S-alkylated)- mdpi.comnih.govtsijournals.comtriazolo[1,5-a]quinazolines, the B3LYP/6-311++G(d,p) level of theory was used to determine molecular electrostatic potential, atomic charge distribution, and reactivity descriptors.

The electronic structure of quinazoline derivatives is often characterized by the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity. For atom-substituted quinazoline derivatives designed as potential sunscreens, DFT calculations have shown how substitutions can modulate the HOMO-LUMO gap, thereby influencing their optical and electronic properties.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from DFT calculations, provide further insights into the reactivity of these molecules. These parameters are essential for predicting how a molecule will interact with other chemical species.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Quinazoline Analogs

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequency calculation, electronic structure analysis of quinazolines. |

| B3LYP | 6-311++G(d,p) | Calculation of NMR chemical shifts, reactivity descriptors, and molecular electrostatic potential. uni-muenchen.de |

| CAM-B3LYP | 6-311G(d,p) | Investigation of excited-state properties and electronic transitions in substituted quinazolines. |

| M06-2X | 6-311+G(d,p) | High-accuracy prediction of NMR chemical shifts and study of non-covalent interactions. |

This table is a summary of commonly used methods in the literature for analogous compounds.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for chemical calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate energies and properties.

In the context of quinazoline derivatives, ab initio calculations have been particularly useful for studying tautomeric equilibria. Tautomerism is a key consideration for 4-Sulfanylquinazolin-2-ol, which can exist in several forms, including the thiol-oxo, thione-ol, and thione-oxo tautomers. High-level ab initio calculations can accurately predict the relative stabilities of these tautomers and the energy barriers for their interconversion. For example, studies on similar heterocyclic systems have used MP2 and CBS-Q methods to investigate the geometries and relative energies of different tautomeric forms, revealing that the amino tautomer is generally more stable than the imino form.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. For various quinazoline and triazoloquinazoline derivatives, calculations of 1H and 13C NMR chemical shifts have shown good correlation with experimental data. mdpi.com The choice of DFT functional and basis set is critical for accuracy, with functionals like B3LYP and M06-2X often providing reliable results. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for an Analogous 2-methylthio- mdpi.comnih.govtsijournals.comtriazolo[1,5-a]quinazolin-5-one

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 167.32 | 168.1 |

| C4 | 154.43 | 155.2 |

| C5a | 145.72 | 146.5 |

| C7 | 133.17 | 133.9 |

| C8 | 129.21 | 130.0 |

| C9 | 127.60 | 128.4 |

| C9a | 114.90 | 115.7 |

| SCH3 | 13.90 | 14.7 |

Data is illustrative and based on findings for an analogous compound. mdpi.com

IR Vibrational Frequencies: DFT calculations can also predict infrared (IR) vibrational frequencies. These calculations help in the assignment of experimental IR spectra by providing a theoretical vibrational spectrum. For atom-substituted quinazoline derivatives, DFT calculations have been used to simulate IR spectra, which show that the vibrational modes are sensitive to the electronic effects of the substituents. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with their environment.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds.

For a molecule like this compound, conformational flexibility would be expected around the C-S bond. A relaxed PES scan, where the geometry is optimized at each step of the scan, can reveal the low-energy conformations and the energy barriers between them. Such studies on related heterocyclic systems have helped in understanding their preferred shapes and how they might interact with biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time.

MD simulations of quinazoline derivatives have been used to study their stability and binding interactions with biological targets. abap.co.in These simulations can reveal how the molecule fluctuates around its equilibrium geometry and how it interacts with surrounding solvent molecules.

The effect of the solvent on the structure and properties of a molecule can be significant. MD simulations explicitly including solvent molecules can provide a realistic model of the solvated system. Studies on the interaction of a quinazolinone derivative with a cavitand in different solvents have shown that the solvent plays a crucial role in the thermodynamics of complex formation. mdpi.com For this compound, MD simulations in an aqueous environment would be essential to understand its behavior in a biological context, including its conformational preferences and hydrogen bonding interactions with water.

Table 3: Common Applications of Molecular Dynamics Simulations for Quinazoline Analogs

| Simulation Aspect | Information Gained |

| Root Mean Square Deviation (RMSD) | Provides a measure of the stability of the molecule's conformation over time. abap.co.in |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Characterizes the arrangement of solvent molecules around the solute, revealing solvation shells. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the molecule and the solvent or a receptor. |

| Free Energy Calculations | Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the molecule to a receptor. |

This table summarizes the general applications of MD simulations in the study of analogous compounds.

Free Energy Calculations for Chemical Processes

Free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of the spontaneity and equilibrium of chemical processes. Methods like free energy perturbation (FEP) and thermodynamic integration (TI) are rigorously used to determine the binding free energies of protein-ligand complexes, which is crucial in drug discovery. These physics-based methods are instrumental in guiding the design of lead compounds by predicting their binding affinities with greater reliability.

Alchemical free energy calculations, in particular, are employed to compute the relative binding free energy (RBFE) and absolute binding free energy (ABFE) of ligands. The RBFE is determined by simulating a non-physical "alchemical" pathway to transform one ligand into another within a protein binding site and in an aqueous solution. Because free energy is a state function, the difference in binding free energies can be calculated from a complete thermodynamic cycle. While these calculations can be computationally intensive, they offer valuable insights for optimizing ligand binding, including fragment growing, scaffold hopping, and virtual screening. Recent advancements have also explored the use of machine learning models trained on a limited number of FEP or TI calculations to predict free energies, potentially accelerating the exploration of chemical space.

The accuracy of these calculations is a subject of ongoing research. For instance, prospective FEP studies on various targets have shown an average mean unsigned error (MUE) of around 1.24 kcal/mol, indicating the general utility of RBFE calculations in drug design. These computational tools are essential for understanding and predicting the behavior of molecules like this compound in complex biological systems.

Computational Studies of Tautomeric Equilibria and Interconversion Pathways

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration in the study of heterocyclic compounds like quinazoline derivatives. Computational chemistry offers powerful tools to investigate the energetics and relative stabilities of different tautomeric forms. For quinazoline analogs, such as 4-hydrazinoquinazoline, theoretical calculations have been performed to compute the geometry and thermodynamic parameters of various tautomers. dnu.dp.ua These studies often employ methods like the MP2 level of theory with a 6-31G(d) basis set to analyze the energetics in the gas phase. dnu.dp.ua

The influence of solvents on tautomeric equilibria is also a key area of investigation. Using models like the polarizable continuum model (PCM), researchers can evaluate how different solvent environments (e.g., 1,4-dioxane, acetic acid, ethanol, and water) affect the relative stability of tautomers. dnu.dp.ua For some quinazoline derivatives, it has been found that solvents only induce slight changes in relative stability. dnu.dp.ua

Furthermore, computational methods are used to study the interconversion pathways between tautomers. By calculating the potential energy surfaces, researchers can identify transition states and determine the energy barriers for proton transfer. beilstein-journals.org These calculations can reveal whether the interconversion is a rapid process, which has implications for interpreting experimental data from techniques like NMR spectroscopy. beilstein-journals.org For example, a low proton-transfer barrier might result in averaged signals in NMR spectra, making it difficult to distinguish between individual tautomers. beilstein-journals.org

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Research Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective molecules. nih.govunar.ac.id

For quinazoline derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, such as anticancer and enzyme inhibitory effects. nih.govnih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors that encode various aspects of the chemical structure, including topological, electronic, and physicochemical properties. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govresearchgate.net The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. nih.gov

A well-validated QSAR model can provide valuable insights into the mechanism of action of the compounds and highlight the key structural features that influence their activity. nih.gov For example, a 3D-QSAR model can generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its biological activity. unar.ac.id This information can then be used to design new analogs with improved properties. unar.ac.id

In Silico Mechanistic Probes for Ligand-Target Interactions (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at a molecular level. ukaazpublications.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ukaazpublications.com This technique is instrumental in structure-based drug design, helping to elucidate binding mechanisms and to screen virtual libraries of compounds for potential new drugs. ukaazpublications.com

The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). abap.co.in The ligand's geometry is typically optimized using computational chemistry methods. abap.co.in Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein and score them based on a scoring function that estimates the binding affinity. nih.gov

The results of molecular docking studies can provide detailed information about the binding mode of a ligand, including the specific amino acid residues involved in the interaction. abap.co.in This information is crucial for understanding the structure-activity relationship and for designing new molecules with improved binding affinity and selectivity. ukaazpublications.com Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complexes over time. nih.govnih.gov

Ligand-protein docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a protein. ukaazpublications.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. For quinazoline derivatives, including those related to this compound, molecular docking has been employed to study their interactions with various enzyme active sites and receptor binding pockets. rsc.orgacs.orgnih.gov

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from experimental sources like X-ray crystallography or through homology modeling. abap.co.in The ligand and protein structures are then prepared for docking, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site. abap.co.in Docking software then systematically explores different conformations and orientations of the ligand within the binding pocket, evaluating the energetic favorability of each pose using a scoring function. nih.gov

The output of a docking simulation is a set of predicted binding poses ranked by their scores, which are often expressed as binding energies. nih.gov The pose with the lowest energy is typically considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.gov This information is invaluable for medicinal chemists to design more potent and selective inhibitors. For instance, docking studies of 2-sulfanylquinazolin-4(3H)-one derivatives have been performed against the ATP binding pockets of protein kinases like CDK2, EGFR, and VEGFR2 to evaluate their potential as inhibitors. nih.govbohrium.commdpi.com

Below is an interactive table summarizing the docking scores of a 2-sulfanylquinazolin-4(3H)-one derivative (Compound 5d) against various protein kinases.

| Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

| CDK2 | -6.786 | -64.058 |

| EGFR | -8.514 | -68.117 |

| VEGFR2 | -7.490 | -67.081 |

Note: The data in this table is based on a specific study of a derivative of 2-sulfanylquinazolin-4(3H)-one and is for illustrative purposes. nih.gov

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a pivotal role. plos.orgresearchgate.net Computational tools, particularly the analysis of molecular docking results, allow for a detailed examination of these interactions for compounds like this compound and its analogs.

Hydrogen Bonds: These are directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the context of ligand-protein binding, hydrogen bonds between the ligand and amino acid residues in the active site contribute significantly to binding affinity and specificity. Docking studies can identify potential hydrogen bond donors and acceptors on both the ligand and the protein and predict the geometry and distance of these bonds. For example, the docking of 2-sulfanylquinazolin-4(3H)-one derivatives into the active site of VEGFR2 revealed a hydrogen bond with the amino acid residue Asp1046. nih.gov

Hydrophobic Interactions: These interactions arise from the tendency of nonpolar groups to associate with each other in an aqueous environment, effectively excluding water molecules from the binding interface. The hydrophobic effect is a major driving force for ligand binding. The analysis of docked complexes can map out the hydrophobic contacts between the nonpolar regions of the ligand and the hydrophobic residues of the protein's active site. For instance, the binding of a 2-sulfanylquinazolin-4(3H)-one derivative in the VEGFR2 active site was stabilized by hydrophobic interactions with several amino acid residues, including Leu840, Val848, Ala866, and Phe1047. nih.gov

The interplay between hydrogen bonding and hydrophobic interactions is crucial for optimizing ligand binding. plos.org A comprehensive analysis of these interactions provides a rational basis for designing new molecules with improved potency and selectivity. plos.org

Mechanistic Investigations of Biological Interactions and Molecular Recognition

Enzyme Inhibition and Activation Mechanisms

Derivatives of 4-Sulfanylquinazolin-2-ol have been identified as potent inhibitors of several key enzyme systems implicated in pathological conditions, most notably in cancer and infectious diseases.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline (B50416) core has proven to be a privileged structure for the design of kinase inhibitors.

While many kinase inhibitors compete directly with ATP, some quinazolinone derivatives have been shown to exert their effects through allosteric modulation. This involves binding to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that inhibits a subsequent step in the catalytic cycle. For instance, certain quinazolin-4(3H)-one derivatives have been identified as ATP non-competitive, type-II inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2). This mode of inhibition can offer higher selectivity and a different resistance profile compared to traditional ATP-competitive inhibitors.

The most common mechanism of action for quinazoline-based kinase inhibitors is the competition with adenosine triphosphate (ATP) for its binding site in the kinase domain. Molecular docking studies have revealed that derivatives of 2-sulfanylquinazolin-4(3H)-one can effectively occupy the ATP binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and CDK2. nih.govbiorxiv.org This binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and in some cases, halogen bonds with key amino acid residues within the active site. bohrium.com Notably, the same quinazolin-4(3H)-one derivatives that act as non-competitive inhibitors for some kinases can function as ATP-competitive type-I inhibitors for others, such as EGFR, highlighting the nuanced nature of these interactions. mdpi.com

A study on novel 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated their potential as multi-targeted kinase inhibitors. One particular derivative, compound 5d , exhibited significant inhibitory activity against a panel of cancer-related kinases. bohrium.com

| Kinase Target | Inhibitor | IC₅₀ (µM) | Reference Inhibitor | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| VEGFR2 | Compound 5d | 0.158 ± 0.011 | Sorafenib | 0.09 ± 0.007 |

| EGFR | Compound 5d | 0.231 ± 0.015 | Erlotinib | 0.11 ± 0.009 |

| HER2 | Compound 5d | 0.255 ± 0.018 | Lapatinib | 0.13 ± 0.011 |

| CDK2 | Compound 5d | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are validated targets for cancer therapy. While direct studies on this compound are limited, the incorporation of a sulfonamide moiety, a known zinc-binding group, into the quinazoline scaffold has been explored. This structural hybridization has led to the development of potent inhibitors of these cancer-related carbonic anhydrase isoforms. nih.gov The inhibitory mechanism of sulfonamides typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov Studies on ureido-substituted benzene (B151609) sulfonamides have demonstrated selective inhibition of CA IX and CA XII over the ubiquitous CA II isoform. arabjchem.org Research on sulfaguanidine derivatives has also shown inhibition in the submicromolar to micromolar ranges against hCA IX and hCA XII. nih.gov

The therapeutic potential of the quinazoline scaffold extends beyond kinases and carbonic anhydrases to enzymes in pathogenic microorganisms.

Bacterial Enzymes: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Quinazoline derivatives have emerged as promising candidates. For instance, certain quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. nih.gov Specifically, a series of quinazolinone-hydrazone derivatives exhibited potent inhibitory activity against E. coli DNA gyrase. nih.gov Another critical bacterial enzyme, FtsZ, which is involved in cell division, has also been identified as a target for quinazoline-based inhibitors. The inhibition of these essential bacterial enzymes disrupts vital cellular processes, leading to bacterial cell death.

Kinase Inhibition (e.g., VEGFR2, EGFR, HER2, CDK2)

Receptor Binding and Ligand-Receptor Interaction Studies

In addition to enzyme inhibition, quinazoline derivatives can exert their pharmacological effects by binding to and modulating the function of various receptors. The nature of these ligand-receptor interactions is crucial for their therapeutic efficacy and selectivity.

Derivatives of the quinazoline scaffold have been shown to bind to a variety of receptors, including:

Serotonin Receptors: A library of quinazolinone derivatives was synthesized and screened for their affinity to the 5-HT₇ receptor, which is implicated in depression and other neurological disorders. Several compounds displayed high binding affinities with IC₅₀ values in the nanomolar range.

Vitronectin Receptors: Quinazolinone-based compounds have been developed as antagonists for the αvβ3 integrin receptor, which plays a role in angiogenesis and tumor metastasis. Molecular modeling has been used to analyze the key ligand-receptor interactions responsible for their potency.

Adenosine Receptors: Quinazoline derivatives have been investigated as antagonists for adenosine receptors, with some analogs showing selectivity for the A₂B subtype.

Sphingosine-1-Phosphate Receptors: A series of quinazoline-2,4-dione compounds were found to be potent and highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). nih.gov

These studies demonstrate the versatility of the quinazoline scaffold in interacting with a diverse range of receptor targets, paving the way for the development of novel therapeutic agents for various diseases.

Cellular Pathway Modulation at the Molecular Level (in in vitro models)

In vitro studies using cancer cell lines have shown that derivatives of this compound can significantly modulate cellular pathways, leading to the inhibition of cell proliferation through the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Derivatives of 2-sulfanylquinazolin-4(3H)-one have been shown to be potent inducers of apoptosis in hepatocellular carcinoma (HepG2) cells. The mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the significant upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Specifically, treatment of HepG2 cells with a representative compound led to:

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant in a cell's susceptibility to apoptosis.

Activation of Caspases: A subsequent upregulation in the expression of initiator caspase-9 and executioner caspase-3. Caspase-9 is activated following mitochondrial outer membrane permeabilization (a process promoted by Bax), and it, in turn, activates caspase-3, which executes the final stages of apoptosis.

These molecular changes confirm that the compound triggers apoptosis through the mitochondria-mediated caspase-dependent pathway.

Table 1: Regulation of Apoptosis-Related Genes by a 2-Sulfanylquinazolin-4(3H)-one Derivative in HepG2 Cells

| Gene | Protein Family | Regulation | Role in Apoptosis |

|---|---|---|---|

| Bax | Bcl-2 family | Upregulated | Pro-apoptotic |

| Bcl-2 | Bcl-2 family | Downregulated | Anti-apoptotic |

| Caspase-9 | Caspase | Upregulated | Initiator Caspase |

| Caspase-3 | Caspase | Upregulated | Executioner Caspase |

In addition to inducing apoptosis, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been demonstrated to halt the progression of the cell cycle. Analysis of HepG2 cells treated with one such active compound revealed a significant accumulation of cells in the S-phase of the cell cycle. This S-phase arrest prevents cancer cells from successfully completing DNA replication, thereby inhibiting cell division and proliferation. The ability to induce cell cycle arrest is a key mechanism for many anti-cancer agents.

Table 2: Effect of a 2-Sulfanylquinazolin-4(3H)-one Derivative on Cell Cycle Progression

| Cell Line | Observed Effect | Significance |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Arrest at S-phase | Inhibition of DNA synthesis and cell proliferation |

The modulation of cellular pathways by 2-sulfanylquinazolin-4(3H)-one derivatives is fundamentally rooted in the regulation of gene expression. As detailed in the apoptosis section, studies using reverse transcription PCR (RT-PCR) have quantitatively measured these changes. The induction of apoptosis is directly linked to the increased transcription of pro-apoptotic genes (Bax, Caspase-9, Caspase-3) and the decreased transcription of the anti-apoptotic gene (Bcl-2) in HepG2 cells following treatment. This demonstrates that the compound's activity extends to the transcriptional level, initiating a cascade of events that culminates in programmed cell death.

Antimicrobial Mechanisms of Action (In Vitro Studies)

The quinazoline scaffold is also a component of molecules investigated for antimicrobial properties. While the precise mechanism for this compound is not fully elucidated, studies on related quinazolinone hybrids provide strong indications of their potential modes of action against bacteria.

The primary antimicrobial mechanisms for this class of compounds are believed to involve the inhibition of essential bacterial processes. Molecular docking studies on quinazolin-2,4-dione hybrids have suggested that they may act by inhibiting S. aureus tyrosyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. Other proposed mechanisms for related compounds include interfering with nucleic acid synthesis, disrupting cell wall integrity, and inhibiting biofilm formation. These multi-targeted actions make the quinazoline scaffold a versatile platform for developing new antimicrobial agents to combat the challenge of antimicrobial resistance.

Table 3: Potential Antimicrobial Mechanisms of Action for Quinazolinone Derivatives

| Potential Mechanism | Description | Bacterial Process Affected |

|---|---|---|

| Enzyme Inhibition | Binding to and inhibiting essential enzymes like tyrosyl-tRNA synthetase. | Protein Synthesis |

| Nucleic Acid Interference | Intercalating into DNA or inhibiting enzymes involved in DNA replication. | DNA Replication & Transcription |

| Cell Wall/Membrane Disruption | Damaging the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents. | Cellular Integrity |

Disruption of Microbial Cell Wall and Membrane Integrity

The structural integrity of the microbial cell wall and membrane is a critical determinant of cell viability, and it represents a primary target for antimicrobial compounds. While direct studies on this compound are limited, research on related quinazolinone derivatives suggests that they can compromise these essential barriers.

Some quinazolinone derivatives have been shown to interfere with the synthesis of the bacterial cell wall. eco-vector.com This interference can lead to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and death. The reasonable antibacterial activity of certain quinazolinone derivatives against Gram-positive bacteria, for instance, may be attributed to their ability to better permeate the bacterial cell wall. nih.gov

In addition to the cell wall, the cell membrane is a key target. An acrylamide-functionalized quinazoline derivative has been identified to damage the cell membrane integrity in bacteria. This damage is a consequence of the inhibition of fatty acid biosynthesis, a critical process for maintaining the phospholipid bilayer of the cell membrane.

For antifungal activity, the cell membrane is also a significant site of action. The hydrophobic nature of some quinazolinone compounds may facilitate their crossing of biological membranes, allowing them to interact with and disrupt the fungal cell membrane. nih.gov Allylamines and benzylamines, for example, act as antifungal agents by inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. This inhibition leads to increased membrane permeability and leakage of cellular contents, ultimately causing fungal cell death. mdpi.com While not directly demonstrated for this compound, this highlights a potential mechanism for antifungal quinazolinone derivatives.

Inhibition of Essential Bacterial or Fungal Enzymes

The antimicrobial activity of quinazolinone derivatives is frequently linked to their ability to inhibit essential enzymes involved in critical cellular functions.

Bacterial Enzyme Inhibition:

A primary target for many quinazolinone derivatives is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. eco-vector.comnih.govbezmialem.edu.tr By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of these vital processes and subsequent bacterial cell death. The structural similarity between quinazolinones and quinolones, a well-known class of DNA gyrase inhibitors, supports this proposed mechanism.

Another important target is the family of penicillin-binding proteins (PBPs) , which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. Certain quinazolinone derivatives have been described to participate in the irreversible serine acylation of the active center of transpeptidase, a PBP, thereby inhibiting its activity and leading to cell death. eco-vector.com

More recently, β-ketoacyl-ACP-synthase II (FabF) has been identified as a potential target for quinazoline derivatives. Inhibition of this enzyme disrupts fatty acid biosynthesis, which is essential for building and maintaining the integrity of the bacterial cell membrane.

The following table summarizes the key bacterial enzymes targeted by quinazolinone derivatives:

| Enzyme Target | Function | Consequence of Inhibition |

| DNA Gyrase | DNA replication, transcription, and repair | Cessation of DNA processes, cell death |

| Penicillin-Binding Proteins (PBPs) | Peptidoglycan synthesis for cell wall formation | Weakened cell wall, cell lysis |

| β-ketoacyl-ACP-synthase II (FabF) | Fatty acid biosynthesis | Disruption of cell membrane integrity |

Fungal Enzyme Inhibition:

While specific fungal enzyme targets for this compound have not been definitively identified, research on related heterocyclic compounds provides some insights. For instance, some novel quinazolin-4(3H)-one derivatives have been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism. scienceandtechnology.com.vn Inhibition of this enzyme could potentially disrupt energy production in fungal cells.

Mechanisms of Synergy with Other Agents

The combination of this compound derivatives with other antimicrobial agents can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. This approach can enhance efficacy, reduce the required doses of individual drugs, and potentially overcome resistance mechanisms.

One proposed mechanism of synergy involves the inhibition of efflux pumps . Some pathogenic strains utilize these pumps to actively transport antimicrobial drugs out of the cell, thereby reducing their intracellular concentration and effectiveness. It has been suggested that certain quinazoline derivatives, due to their lower polarity, may bind to and be more easily expelled by these pumps. This action could competitively inhibit the efflux of a co-administered antibiotic, such as chloramphenicol, leading to its increased intracellular accumulation and enhanced antimicrobial effect. nih.gov

Target Identification and Validation in Biochemical and Cellular Models

Identifying the specific molecular targets of antimicrobial compounds is crucial for understanding their mechanism of action and for the development of more potent and selective drugs. For the broader class of quinazolinone derivatives, several targets have been identified and validated through a combination of biochemical and cellular approaches.

Biochemical Approaches:

In silico screening and molecular docking: Computational methods are used to predict the binding of quinazolinone derivatives to the active sites of known essential microbial enzymes. These studies have been instrumental in identifying DNA gyrase and PBPs as likely targets. bezmialem.edu.trbenthamscience.com

Enzyme inhibition assays: In vitro assays are performed to directly measure the inhibitory activity of the compounds against purified enzymes. This has confirmed the inhibition of enzymes like DNA gyrase and α-glucosidase by certain quinazolinone derivatives. scienceandtechnology.com.vn

Activity-based protein profiling (ABPP): This technique has been used to identify β-ketoacyl-ACP-synthase II (FabF) as a potential target of an acrylamide-functionalized quinazoline derivative.

Cellular Models:

Antimicrobial susceptibility testing: The minimum inhibitory concentration (MIC) of quinazolinone derivatives is determined against a panel of bacterial and fungal strains. This provides an initial assessment of their antimicrobial activity and spectrum. researchgate.netnih.gov

Cell-based assays: These assays are used to investigate the effects of the compounds on cellular processes such as cell wall synthesis, membrane integrity, and DNA replication in live microbial cells.

Gene expression studies: Techniques like RT-PCR can be employed to study how the expression of genes related to apoptosis or other cellular pathways are affected by the compound, as has been done for some 2-thioxoimadazolidin-4-one derivatives in cancer cells. nih.gov

Applications As Synthetic Intermediates and Advanced Materials Precursors in Research

Building Blocks for Complex Heterocyclic Systems

The inherent reactivity of 4-Sulfanylquinazolin-2-ol allows it to be a foundational building block for the synthesis of intricate heterocyclic architectures. The presence of multiple reaction sites facilitates the construction of fused ring systems and other complex molecular structures.

A significant application of this compound's tautomer, often referred to as 2-mercaptoquinazolin-4(3H)-one, is in the synthesis of fused heterocyclic systems, particularly those containing a thiazole (B1198619) ring. These thiazoloquinazoline derivatives are of high interest in medicinal chemistry. The synthesis typically involves the reaction of the sulfur atom on the quinazolinone core with a suitable reagent to form a new, fused ring.

For instance, a common strategy involves the reaction of 3-amino-2-mercapto-quinazolin-4(3H)-one with various one-carbon donors, such as aldehydes or carboxylic acids, through cyclocondensation to yield (1,3,4)thiadiazoloquinazolines. This process demonstrates the utility of the quinazolinone precursor in constructing more elaborate, multi-cyclic compounds.

Another approach involves multi-step syntheses to create complex structures like thiazolo[5,4-f]quinazolin-9(8H)-ones. While not starting directly from this compound, these syntheses build the quinazolinone ring onto a pre-existing thiazole structure, highlighting the importance of the quinazolinone moiety in the final fused product. The general synthetic pathway often involves creating a key intermediate, such as a substituted benzothiazole, which is then cyclized to form the quinazolinone portion of the molecule. The versatility of this scaffold is further demonstrated in the synthesis of linear thiazoloquinazolines, where amino-quinazolinones are used as starting materials to build the fused thiazole ring.

Table 1: Examples of Reagents for Fused Quinazolinone Synthesis

| Starting Material Class | Reagent Class | Fused System Formed |

| 3-Amino-2-mercapto-quinazolin-4(3H)-ones | One-Carbon Donors (e.g., Aldehydes) | (1,3,4)Thiadiazoloquinazolines |

| Aminoquinazolinones | Appel Salt, Pyridine | Imino-1,2,3-dithiazoles (precursors) |

| N-Aryl cyanothioformamides (derived from quinazolinones) | PdCl₂, CuI | Thiazoloquinazolinones |

The incorporation of the this compound scaffold into macrocyclic or polymeric structures is a less explored area of research. While the quinazolinone core is a fundamental component in a vast array of smaller heterocyclic compounds, its specific use as a monomer or a key structural element in the deliberate synthesis of macrocycles or polymers is not extensively documented in current literature. The reactivity of the thiol and amine groups, in principle, allows for condensation polymerization or ring-forming reactions, suggesting potential for future research in materials science and supramolecular chemistry.

Precursors for Fluorescent Probes and Research Imaging Agents (e.g., Radiosynthesis for PET imaging precursors in preclinical research)

The quinazolinone core is a valuable scaffold for the development of imaging agents used in preclinical research, particularly for Positron Emission Tomography (PET). PET is a noninvasive imaging technique that utilizes radiolabeled compounds (radiotracers) to visualize and measure metabolic processes in the body.

Researchers have successfully designed and synthesized quinazolinone derivatives bearing a fluorine atom, which can then be radiolabeled with the positron-emitting isotope Fluorine-18 (¹⁸F). The development of these ¹⁸F-labeled quinazolinone derivatives enables the creation of PET imaging agents targeting specific biological entities, such as the ghrelin receptor, which is overexpressed in certain cancers.

The synthesis of these precursors involves multi-step chemical processes to build the quinazolinone molecule with a suitable leaving group (like a tosylate) at a position where the ¹⁸F can be introduced in the final radiolabeling step. The stability and pharmacokinetic properties of the resulting radiotracer are crucial for its effectiveness as an imaging agent. The quinazolinone structure serves as the foundational framework that provides the necessary biological targeting affinity, while the attached ¹⁸F provides the signal for PET imaging.